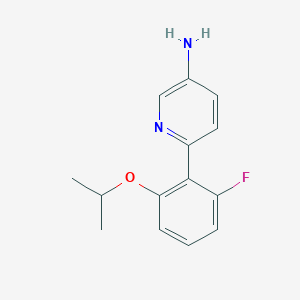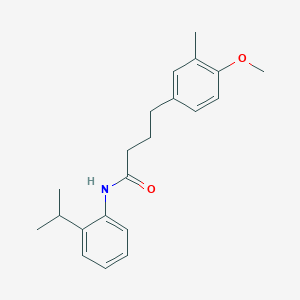
N-(2-isopropylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves intricate chemical processes, including conjugate addition reactions and the preparation of enantiomerically pure diols through the lithiated derivatives of specific chiral forms. For example, Gaul and Seebach (2002) demonstrated the synthesis of complex molecules through conjugate addition, achieving high yields and diastereoselectivities (Gaul & Seebach, 2002).
Molecular Structure Analysis
The molecular structure of compounds similar to "N-(2-isopropylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide" has been elucidated using techniques like X-ray crystallography. Halit et al. (1987) and Oladipo et al. (2021) have detailed the crystal structure of related molecules, highlighting the importance of substituents on the molecular geometry (Halit et al., 1987); (Oladipo et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving the compound and its derivatives include a variety of transformations, such as the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives, showcasing their potential as lipoxygenase inhibitors. These reactions underscore the compound's reactivity and potential biological activity (Aziz‐ur‐Rehman et al., 2016).
Physical Properties Analysis
The physical properties of related compounds, such as solubility, melting point, and crystalline structure, can be significantly influenced by their molecular architecture. Studies like that of Halit et al. (1987) provide insights into how structural modifications, like substituent changes, affect these properties (Halit et al., 1987).
Propriétés
IUPAC Name |
4-(4-methoxy-3-methylphenyl)-N-(2-propan-2-ylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-15(2)18-9-5-6-10-19(18)22-21(23)11-7-8-17-12-13-20(24-4)16(3)14-17/h5-6,9-10,12-15H,7-8,11H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKYYXSKAYNRLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCC(=O)NC2=CC=CC=C2C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R*,4S*)-1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5664080.png)

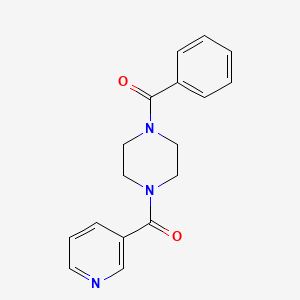
![2,5,6-trimethyl-N-[3-(pyridin-3-yloxy)propyl]pyrimidin-4-amine](/img/structure/B5664136.png)
![N-[4-(diethylamino)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5664144.png)
![4-(2-furoyl)-9-(2-methoxyethyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5664150.png)
![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5664153.png)
![N-[(5-cyclopropylisoxazol-3-yl)methyl]-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B5664158.png)

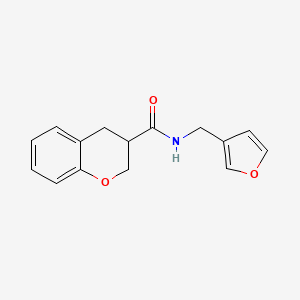
![2-(2-methoxyphenoxy)-N-{[1-(morpholin-4-ylcarbonyl)piperidin-3-yl]methyl}acetamide](/img/structure/B5664169.png)
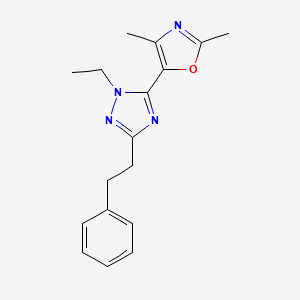
![3-[3-(4-morpholinyl)-3-oxopropyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5664180.png)
